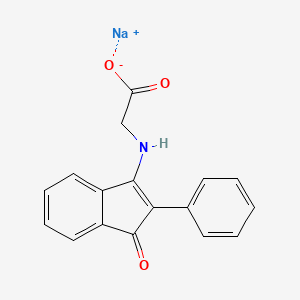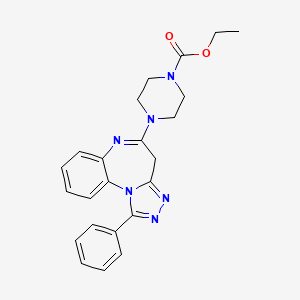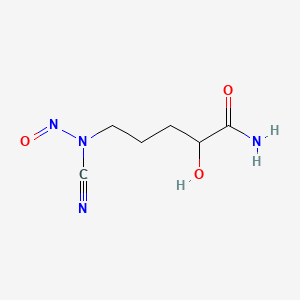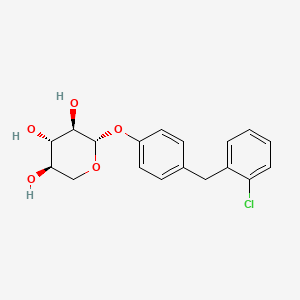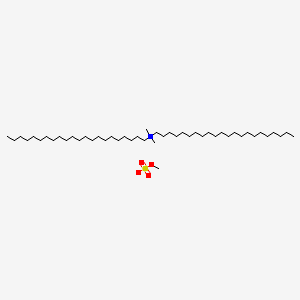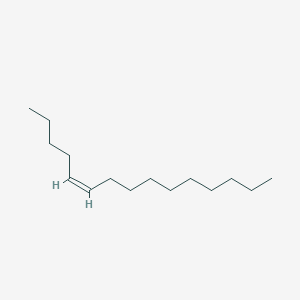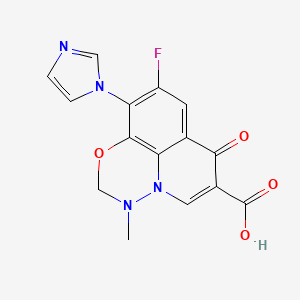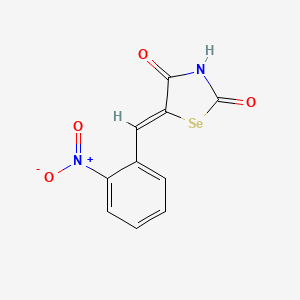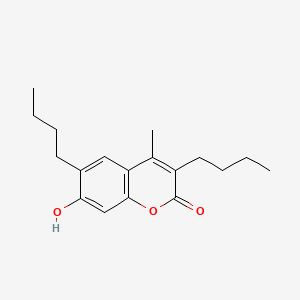
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of butyl groups at positions 3 and 6, a hydroxy group at position 7, and a methyl group at position 4 on the benzopyran ring. These structural modifications can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one derivatives often involves a domino Knoevenagel/intramolecular transesterification reaction. This method utilizes an alkaline protease from Bacillus licheniformis as a catalyst . The reaction typically involves the condensation of an aldehyde with a malonic acid derivative, followed by cyclization to form the benzopyran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and biocatalysis are often employed to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- involves its interaction with various molecular targets and pathways. The hydroxy group at position 7 can form hydrogen bonds with biological molecules, influencing their activity. The butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 3-methyl-: This compound has a methyl group at position 3 instead of butyl groups at positions 3 and 6.
2H-1-Benzopyran-2-one, 6-methyl-: This compound has a methyl group at position 6 instead of butyl groups at positions 3 and 6.
2H-1-Benzopyran-2-one, 7-methyl-: This compound has a methyl group at position 7 instead of a hydroxy group.
Uniqueness
The unique combination of butyl groups at positions 3 and 6, a hydroxy group at position 7, and a methyl group at position 4 makes 2H-1-Benzopyran-2-one, 3,6-dibutyl-7-hydroxy-4-methyl- distinct from other benzopyran derivatives. These structural features can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
111052-69-8 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3,6-dibutyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C18H24O3/c1-4-6-8-13-10-15-12(3)14(9-7-5-2)18(20)21-17(15)11-16(13)19/h10-11,19H,4-9H2,1-3H3 |
InChI Key |
PAHZYYAHSYWEKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



